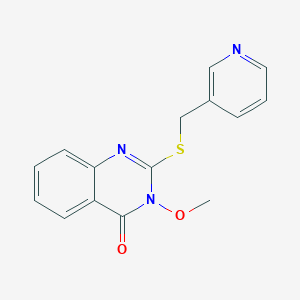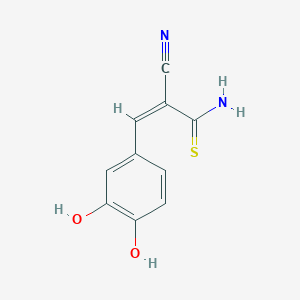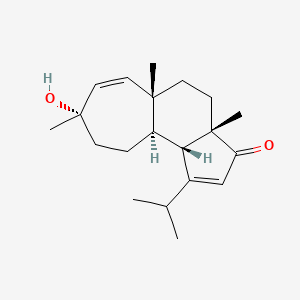
Ammonium 2-mercaptopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2-mercaptopropionate is a chemical compound with the molecular formula C3H9NO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of both an ammonium group and a mercaptopropionate group, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium 2-mercaptopropionate can be synthesized through the reaction of 2-mercaptopropionic acid with ammonium hydroxide. The reaction typically involves mixing the acid with ammonium hydroxide under controlled conditions to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reactants. The process may include steps such as purification and crystallization to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 2-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The mercapto group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted mercaptopropionate derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium 2-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of polymers, coatings, and other materials
Wirkmechanismus
The mechanism by which ammonium 2-mercaptopropionate exerts its effects involves interactions with various molecular targets. The mercapto group can form bonds with metal ions and other electrophilic species, influencing biochemical pathways and enzyme activities. These interactions are crucial for its role in enzyme inhibition and protein modification .
Vergleich Mit ähnlichen Verbindungen
2-Mercaptopropionic Acid: Shares the mercapto group but lacks the ammonium group.
Ammonium Thioglycolate: Contains a similar ammonium group but with a different thiol structure.
Ammonium Thiolactate: Another compound with both ammonium and thiol groups but with a different carbon backbone
Uniqueness: Ammonium 2-mercaptopropionate is unique due to the combination of its ammonium and mercaptopropionate groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it particularly valuable in various applications, from organic synthesis to industrial processes .
Eigenschaften
CAS-Nummer |
13419-67-5 |
|---|---|
Molekularformel |
C3H6O2S.H3N C3H9NO2S |
Molekulargewicht |
123.18 g/mol |
IUPAC-Name |
azanium;2-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O2S.H3N/c1-2(6)3(4)5;/h2,6H,1H3,(H,4,5);1H3 |
InChI-Schlüssel |
VHFSMDHANDABQK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)S.N |
Kanonische SMILES |
CC(C(=O)[O-])S.[NH4+] |
Key on ui other cas no. |
13419-67-5 57862-95-0 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
79-42-5 (Parent) |
Synonyme |
2-mercaptopropionic acid ammonium thiolactate thiolactic acid thiolactic acid, (R)-isomer thiolactic acid, (S)-isomer thiolactic acid, calcium salt (2:1) thiolactic acid, disilver salt (+1) thiolactic acid, monoammonium salt thiolactic acid, monolithium salt thiolactic acid, strontium salt (2:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Carboxymethyl-[[2-hydroxy-3-methyl-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-methylphenyl)-3-oxo-2-benzofuran-1-yl]phenyl]methyl]amino]acetic acid](/img/structure/B1197685.png)
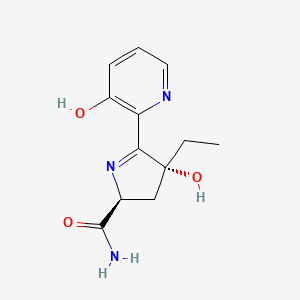
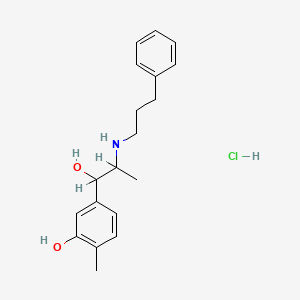

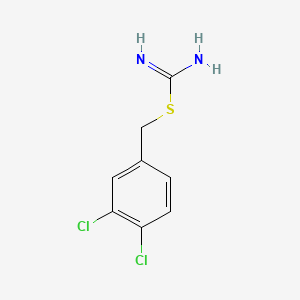
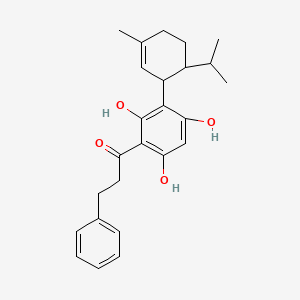
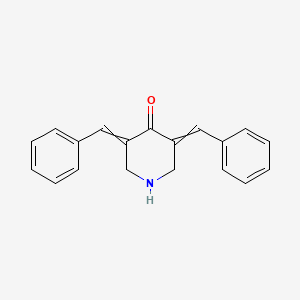
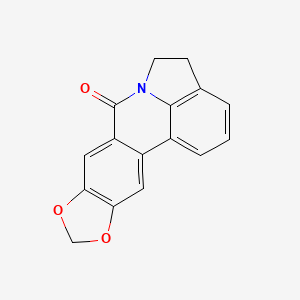
![2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B1197701.png)
